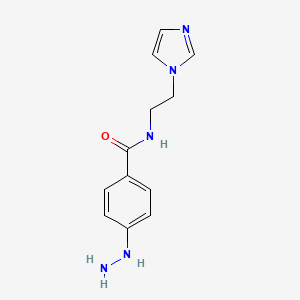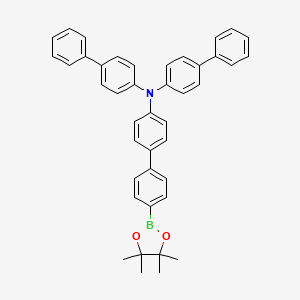
N-(2-(1H-Imidazol-1-yl)ethyl)-4-hydrazinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-Imidazol-1-yl)ethyl)-4-hydrazinylbenzamide is a compound that features both an imidazole ring and a hydrazinylbenzamide moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, known for its broad range of chemical and biological properties . The compound’s unique structure allows it to participate in various chemical reactions and makes it a valuable subject of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization . The reaction conditions often include the use of polar solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(1H-Imidazol-1-yl)ethyl)-4-hydrazinylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The hydrazinyl group can be reduced to form amine derivatives.
Substitution: Both the imidazole and benzamide moieties can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of polar solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include oxidized imidazole derivatives, reduced amine derivatives, and various substituted imidazole and benzamide compounds .
Aplicaciones Científicas De Investigación
N-(2-(1H-Imidazol-1-yl)ethyl)-4-hydrazinylbenzamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-(2-(1H-Imidazol-1-yl)ethyl)-4-hydrazinylbenzamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity . The hydrazinylbenzamide moiety can form hydrogen bonds and other interactions with biological molecules, enhancing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazole derivatives such as clemizole, etonitazene, and enviroxime . These compounds share the imidazole ring structure but differ in their functional groups and overall structure .
Uniqueness
N-(2-(1H-Imidazol-1-yl)ethyl)-4-hydrazinylbenzamide is unique due to its combination of the imidazole ring and hydrazinylbenzamide moiety, which imparts distinct chemical and biological properties . This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for scientific research .
Propiedades
Fórmula molecular |
C12H15N5O |
|---|---|
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
4-hydrazinyl-N-(2-imidazol-1-ylethyl)benzamide |
InChI |
InChI=1S/C12H15N5O/c13-16-11-3-1-10(2-4-11)12(18)15-6-8-17-7-5-14-9-17/h1-5,7,9,16H,6,8,13H2,(H,15,18) |
Clave InChI |
XYLRIICEDBKHMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NCCN2C=CN=C2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![13-hydroxy-10,16-bis(2,3,4,5,6-pentamethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14787062.png)
![1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene](/img/structure/B14787073.png)


![benzyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14787085.png)
![2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/structure/B14787089.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14787092.png)
![1-[9-Ethyl-6-(3-phenylprop-2-enoyl)carbazol-3-yl]-3-phenylprop-2-en-1-one](/img/structure/B14787098.png)



![(1'R,2R)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one](/img/structure/B14787116.png)
